REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][CH2:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10](O)=[O:11])C.O1CCCC1.B.Cl.O>C1COCC1>[OH:11][CH2:10][C:9]1[CH:8]=[C:7]([CH2:6][CH2:5][CH2:4][OH:3])[CH:15]=[CH:14][CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.99 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCC=1C=C(C(=O)O)C=CC1)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1.B
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
26.9 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1.B
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred in an ice bath for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 20 hr in an ice bath
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (ethyl acetate/hexane)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C=CC1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |